

Comprehensive Technical Guide: Apitolisib as a Dual PI3K/mTOR Inhibitor

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Compound Focus: Apitolisib

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Drug Background and Therapeutic Rationale

Apitolisib (GDC-0980) is an investigational small molecule inhibitor that simultaneously targets **Class I PI3K** and **mTOR kinase** complexes (mTORC1/mTORC2). This dual inhibitory profile represents a strategic approach to overcoming limitations of targeting individual components within the frequently dysregulated **PI3K/AKT/mTOR signaling axis**, which ranks as the most frequently aberrant pathway in human cancers. The therapeutic rationale for dual inhibition stems from the well-documented compensatory mechanisms and feedback loops that undermine the efficacy of selective pathway inhibitors. When mTORC1 alone is inhibited, this can paradoxically lead to **enhanced PI3K/PDK1 signaling** through reduced negative feedback, potentially activating survival pathways that compromise treatment efficacy. By concurrently targeting both PI3K and mTOR, **apitolisib** aims to achieve more **complete pathway suppression**, potentially overcoming intrinsic and acquired resistance mechanisms observed with more selective agents.

The development of **apitolisib** reflects the evolving understanding of **pathway cross-talk** and **adaptive resistance** in oncology therapeutics. Despite demonstrating promising preclinical activity across multiple cancer models and confirmed target engagement in clinical trials, **apitolisib**'s development has faced challenges primarily related to **on-target toxicities** associated with dual PI3K/mTOR inhibition. As of the most recent clinical data, **apitolisib** remains an investigational agent without regulatory approval, though its development provides valuable insights for future pathway-targeted drug design. The compound has undergone evaluation in multiple phase I and II clinical trials for various solid tumors, including renal cell

carcinoma, endometrial cancer, and other malignancies with PI3K pathway alterations, establishing proof-of-concept for its mechanism while highlighting the therapeutic window challenges inherent to this dual inhibition strategy.

Molecular Mechanism of Action

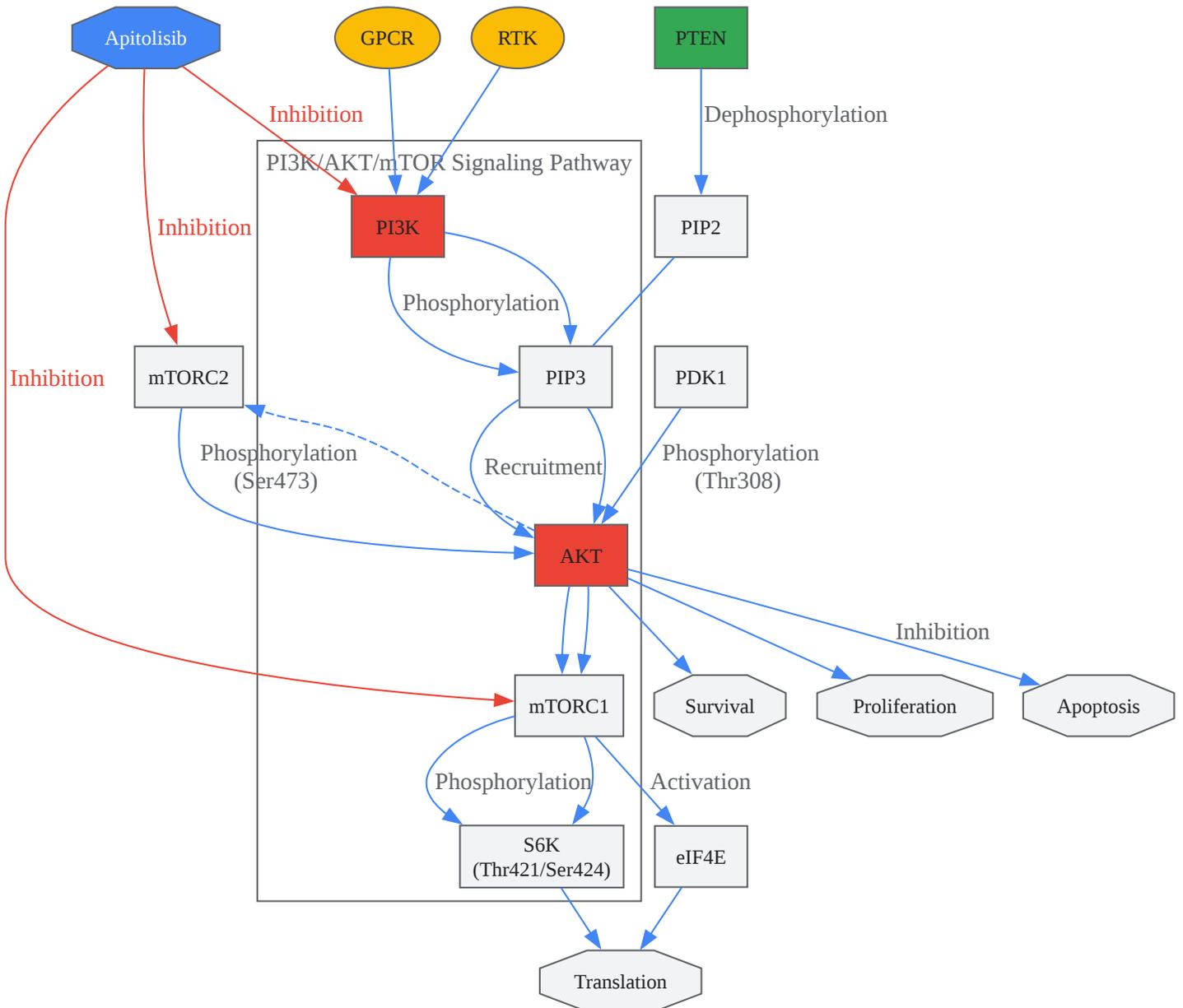
Key Structural and Functional Aspects

Apitolisib functions as an **ATP-competitive inhibitor** that simultaneously targets the catalytic sites of both Class I PI3K isoforms and mTOR kinase due to structural conservation within their kinase domains. The compound exhibits **nanomolar potency** against all four Class I PI3K isoforms (α , β , δ , γ) with half-maximal inhibitory concentration (IC₅₀) values ranging from 5-27 nM, while demonstrating robust inhibition against mTOR with an inhibition constant (K_i) of 17.3 nmol/L [1] [2]. This balanced inhibition profile enables comprehensive suppression of the PI3K/AKT/mTOR signaling network at multiple nodal points. The compound's molecular structure incorporates a **thienopyrimidine scaffold** that facilitates optimal binding interactions within the ATP-binding clefts of both target kinase families, complemented by functional groups that enhance selectivity against unrelated kinases [3] [4].

At the molecular level, **apitolisib** binds to the **kinase domains** of PI3K and mTOR, preventing phosphorylation of their respective substrates. For PI3K, this inhibits conversion of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃), a critical second messenger that recruits AKT to the plasma membrane via its pleckstrin homology domain [5] [6]. Concurrently, **apitolisib**'s inhibition of mTOR disrupts both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) functions, preventing the phosphorylation of downstream effectors including S6K and 4E-BP1 (via mTORC1) and AKT at Ser473 (via mTORC2) [5] [1]. This coordinated inhibition results in **collapsed pathway signaling** with diminished oncogenic drive.

Signaling Pathway Dynamics

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and **Apitolisib**'s mechanism of action:



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Figure 1: **Apitolisib** inhibits PI3K and mTOR complexes in the oncogenic signaling pathway

The **dual inhibition strategy** employed by **apitolisib** creates a synergistic effect on pathway suppression. By blocking both PI3K and mTOR, **apitolisib** prevents the **compensatory activation** of PI3K signaling that often occurs with rapalog mTORC1 inhibitors alone, while simultaneously abrogating mTORC2-mediated phosphorylation of AKT at Ser473—a key survival signal not addressed by PI3K-only inhibitors [5] [1] [6]. This comprehensive approach results in more complete suppression of downstream effector functions including **protein translation**, **metabolic reprogramming**, and **cell survival signaling**, ultimately driving tumor cells toward cell cycle arrest and apoptosis.

Quantitative Profiling and Potency Data

Inhibitory Potency Spectrum

Apitolisib demonstrates a well-characterized inhibitory profile against its primary targets with additional selectivity data against related kinases. The table below summarizes the key quantitative potency parameters for **apitolisib**:

Table 1: **Apitolisib** inhibitory potency against primary targets and related kinases

Target	IC50/Ki Value	Assay Type	Cellular Context
PI3K α	5 nM	Biochemical IC50	Enzyme activity
PI3K β	27 nM	Biochemical IC50	Enzyme activity
PI3K δ	7 nM	Biochemical IC50	Enzyme activity
PI3K γ	14 nM	Biochemical IC50	Enzyme activity
mTOR	17.3 nM	Biochemical Ki	Enzyme activity
DNA-PK	623 nM	Biochemical Kiapp	Enzyme activity
VPS34	2000 nM	Biochemical Kiapp	Enzyme activity

[1] [2]

The selectivity profile demonstrates **>35-fold selectivity** for Class I PI3K isoforms and mTOR over related kinases such as DNA-PK and VPS34, indicating a targeted mechanism rather than broad kinase inhibition [1] [2]. This selectivity is pharmacologically important as it reduces the likelihood of off-target toxicities, though the on-target toxicities associated with PI3K/mTOR inhibition remain dose-limiting.

Cellular Potency and Antiproliferative Activity

In cellular models, **apitolisib** demonstrates potent antiproliferative effects across diverse cancer lineages. The compound inhibits cancer cell viability with IC50 values generally **below 200 nM** in sensitive models, including prostate, breast, and non-small cell lung cancer cell lines [2]. Pancreatic cancer and melanoma cell lines appear less sensitive, suggesting lineage-specific factors influence responsiveness [5] [2]. In glioblastoma cell lines (A-172 and U-118-MG), **apitolisib** induced **time- and concentration-dependent cytotoxicity**, with significant effects observed at concentrations of 10-20 μM in proliferation assays [5]. The variability in cellular potency across different cancer types reflects differential dependence on PI3K signaling, compensatory pathways, and pharmacodynamic factors such as drug uptake and metabolism.

Cellular and Phenotypic Effects

Cytotoxicity and Apoptosis Induction

Apitolisib demonstrates robust pro-apoptotic activity in sensitive cancer models. In glioblastoma cell lines, treatment with 20 μM **apitolisib** for 48 hours induced **apoptosis in 46.47%** of A-172 cells compared to controls, as measured by Annexin V/PI staining and flow cytometry [5]. The pro-apoptotic effect was both **time- and concentration-dependent**, with longer exposures and higher concentrations producing more substantial apoptotic responses. The U-118-MG glioblastoma cell line showed lower sensitivity, with only 7.7% apoptosis induction under the same conditions, indicating cell line-specific factors significantly influence apoptotic response [5]. This apoptotic induction correlated with **reduced phosphorylation** of key pathway components including AKT (Ser473), mTOR (Ser2448), and S6K (Thr421/Ser424), confirming mechanism-based cell death.

Beyond direct apoptosis induction, **apitolisib** treatment influences **endoplasmic reticulum (ER) stress** pathways. In treated glioblastoma cells, **apitolisib** unexpectedly **reduced expression** of the ER stress marker PERK and decreased the phosphorylation ratio of EIF2 α , suggesting the compound may modulate protein synthesis and ER stress in a context-dependent manner [5]. Concurrently, **apitolisib** treatment triggered substantial accumulation of the **pro-apoptotic transcription factor CHOP** (C/EBP-homologous protein), which increased more than 20-fold in A-172 cells following treatment [5]. This indicates that **apitolisib** engages multiple cell death pathways beyond direct pathway inhibition, contributing to its overall antitumor efficacy.

Additional Cellular Phenotypes

Apitolisib treatment produces several other phenotypic effects in cancer models:

- **Cell Cycle Arrest:** The compound consistently induces **G1 phase cell cycle arrest** across multiple cancer cell lines, consistent with the known role of PI3K/mTOR signaling in regulating cell cycle progression through cyclin D1 and other G1/S transition mediators [2].
- **Metabolic Effects:** As an on-target consequence of PI3K/mTOR inhibition, **apitolisib** treatment impairs **glucose metabolism** in tumor cells, evidenced by reduced FDG-PET uptake in clinical trial participants [1]. In phase I trials, 66% of patients receiving 40 mg daily showed >25% reduction in FDG-PET uptake, confirming target engagement and metabolic effects in humans [1].
- **Anti-angiogenic Potential:** While not a primary mechanism, PI3K inhibition particularly of the p110 α isoform may impair **VEGF-driven angiogenesis**, potentially contributing to antitumor effects in vivo through both direct tumor cell autonomous and indirect microenvironmental mechanisms [6].

Biomarker Validation and Translational Modeling

Pharmacodynamic Biomarkers

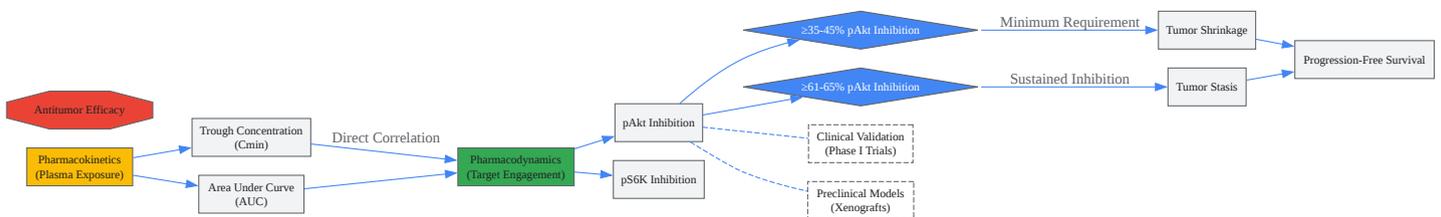
Robust **pharmacodynamic biomarkers** have been established for **apitolisib**, enabling quantitative assessment of target engagement and pathway modulation. The most consistently monitored biomarker is

phosphorylated AKT at Ser473, a direct target of mTORC2, and phosphorylated S6K at Thr421/Ser424, a readout of mTORC1 activity [5] [7]. In clinical trials, **apitolisib** doses ≥ 16 mg achieved $\geq 90\%$ **suppression** of phosphorylated AKT levels in platelet-rich plasma within 4 hours of administration, confirming potent target engagement in humans [1] [7]. Additional biomarkers include phosphorylated mTOR (Ser2448) and the ratio of phosphorylated to total EIF2 α , which provide complementary information on pathway modulation status [5].

The relationship between **apitolisib** exposure, target engagement, and antitumor efficacy has been quantitatively modeled through integrated **pharmacokinetic-pharmacodynamic (PK-PD)** approaches. These models demonstrate a steep **sigmoidal relationship** between pAkt inhibition and tumor growth inhibition, with a minimum of 35-45% pAkt modulation required for tumor shrinkage in both preclinical models and clinical data [7] [8]. To achieve tumor stasis, sustained pAkt inhibition of 61% in xenografts and 65% in patients was calculated to be necessary, providing clear quantitative targets for effective dosing regimens [7].

Translational PK-PD Modeling

The diagram below illustrates the relationship between **apitolisib** exposure and antitumor effect:



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Figure 2: PK-PD relationship between **apitolisib** exposure and antitumor effects

The translational models developed for **apitolisib** represent a sophisticated approach to **dose optimization** for targeted therapies. These integrated PK-PD-efficacy models successfully bridged preclinical xenograft data to clinical responses, establishing that similar **exposure-response relationships** exist across species when appropriate biomarkers are monitored [7] [8]. Interestingly, these analyses revealed that **platelet-rich plasma pAkt measurements** serve as a reliable surrogate for tumor tissue pAkt modulation, addressing the practical challenge of serial tumor sampling in clinical trials [7]. This biomarker validation enables more rational dose selection and optimization for future development of PI3K/mTOR pathway inhibitors.

Clinical Evidence and Trial Outcomes

Efficacy Across Tumor Types

Apitolisib has been evaluated in multiple clinical trials across various cancer types, with demonstrated though variable antitumor activity. The table below summarizes key efficacy outcomes from representative clinical studies:

Table 2: Clinical efficacy outcomes of **apitolisib** across cancer types in phase II trials

Cancer Type	Dosing Regimen	Patient Population	Primary Efficacy Outcomes	Biomarker Associations
Metastatic Renal Cell Carcinoma	40 mg QD vs everolimus 10 mg QD	Prior VEGF-targeted therapy (n=85)	PFS: 3.7 mo (apitolisib) vs 6.1 mo (everolimus); HR 2.12, P<0.01	No association with VHL status; HIF-1 α expression associated with benefit in both arms
Recurrent Endometrial Cancer	40 mg QD 28-day cycles	1-2 prior lines (n=56)	6-mo PFS rate: 20%; ORR: 6% (confirmed)	57% had PI3K pathway alterations; all responders had pathway alterations

Cancer Type	Dosing Regimen	Patient Population	Primary Efficacy Outcomes	Biomarker Associations
Solid Tumors (Phase I)	2-70 mg QD various schedules	Advanced refractory tumors (n=120)	10 PRs (peritoneal mesothelioma, PIK3CA mutant HNSCC, pleural mesothelioma)	pAkt suppression $\geq 90\%$ at doses ≥ 16 mg; FDG-PET reductions $>25\%$ in 66% at 40 mg

[1] [9] [10]

The differential efficacy across tumor types highlights the importance of **appropriate patient selection** and the contextual dependencies of PI3K/mTOR inhibition. In endometrial cancer, where PI3K pathway alterations are exceptionally common (occurring in $>80\%$ of tumors), the presence of activating pathway mutations appeared to enrich for response, with all confirmed responders harboring PI3K pathway alterations [10]. Conversely, in renal cell carcinoma, where **apitolisib** was statistically inferior to everolimus, the **therapeutic index** was particularly narrow, with high-grade toxicities limiting dose intensity and potentially compromising efficacy [9].

Safety and Tolerability Profile

The clinical development of **apitolisib** has consistently identified a constellation of **on-target toxicities** related to its mechanism of action. At the recommended phase 2 dose (40 mg daily), the most common grade ≥ 3 adverse events included **hyperglycemia (18-46%)**, **rash (14-30%)**, **liver dysfunction (12%)**, **diarrhea (10%)**, and **pneumonitis (8%)** [1] [9] [10]. These toxicities reflect the physiological roles of PI3K/mTOR signaling in metabolic homeostasis, immune function, and tissue integrity. The hyperglycemia occurs due to impaired insulin signaling in peripheral tissues, while the rash and mucosal inflammation likely result from disrupted epidermal growth and barrier function.

The management of these toxicities has proven challenging in clinical practice. In the endometrial cancer trial, **23% of patients discontinued treatment** due to adverse events, while 31-42% required dose reductions [10]. Patients with pre-existing diabetes were particularly susceptible to treatment-related hyperglycemia, leading to specific exclusion criteria in later-stage trials. The **narrow therapeutic index** observed with **apitolisib** reflects a class challenge for dual PI3K/mTOR inhibitors, where comprehensive

pathway inhibition produces both desired antitumor effects and mechanism-based toxicities that limit dose intensity and treatment duration.

Experimental Protocols and Methodologies

In Vitro Cytotoxicity and Apoptosis Assays

Standardized protocols for evaluating **apitolisib**'s cellular effects have been established across preclinical studies. For **cell viability assessment**, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. Cells are seeded in 96-well plates and treated with **apitolisib** across a concentration range (typically 50 nM to 50 μ M) for 24-48 hours. Following treatment, MTT reagent is added and incubated for 2-4 hours, allowing viable cells to reduce MTT to purple formazan crystals. The crystals are dissolved in DMSO or isopropanol, and **absorbance is measured** at 570 nm with a reference wavelength of 630 nm. Viability is calculated as percentage relative to vehicle-treated controls, and IC50 values are determined using nonlinear regression analysis [5].

For **apoptosis quantification**, the Annexin V/propidium iodide (PI) staining protocol with flow cytometry is widely used. Following **apitolisib** treatment, cells are collected, washed with PBS, and resuspended in binding buffer. **Annexin V-FITC** and **PI** are added sequentially, followed by incubation in the dark for 15 minutes. The stained cells are analyzed by flow cytometry within 1 hour, distinguishing four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) [5]. This method allows precise quantification of apoptosis induction and distinction from other forms of cell death.

Pathway Modulation Assessment

Evaluation of PI3K/mTOR pathway inhibition requires assessment of **phosphoprotein status** through Western blotting. Cells treated with **apitolisib** are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations are normalized, and equal amounts are separated by **SDS-PAGE electrophoresis** before transfer to PVDF membranes. Membranes are blocked and probed with primary antibodies against key pathway components including **phospho-AKT (Ser473)**, **total AKT**,

phospho-mTOR (Ser2448), **phospho-S6K (Thr421/Ser424)**, and corresponding total proteins. Following incubation with HRP-conjugated secondary antibodies, signals are detected using **chemiluminescent substrates** and imaged. Band intensities are quantified by densitometry, with phosphorylation levels normalized to total protein and loading controls [5].

For assessment of **ER stress markers** such as PERK and CHOP, similar Western blotting approaches are employed with specific antibodies against these proteins. The ratio of phosphorylated to total EIF2 α is particularly informative for evaluating integrated stress response activation. These protocols provide comprehensive assessment of **apitolisib**'s effects on both intended targets and adaptive cellular responses, enabling thorough mechanistic characterization across different cellular contexts [5].

In Vivo Efficacy Studies

Preclinical efficacy evaluation typically employs **human tumor xenograft models** in immunocompromised mice. For example, in renal cell adenocarcinoma models, female beige nude XID mice are inoculated subcutaneously with tumor fragments measuring 100-300 mm³. Once established, mice are randomized into treatment groups receiving vehicle or **apitolisib** at doses ranging from 0.008 to 11 mg/kg administered orally once daily for 17 days [7]. **Tumor volumes** are measured regularly using digital calipers, calculated using the formula: TV (mm³) = length \times width² \times 0.5. Mice are euthanized according to predefined humane endpoints including tumor size exceeding 2000 mm³ or body weight loss >20% [7]. These studies typically include assessment of **pharmacodynamic markers** in parallel, with tumor samples collected at specified timepoints post-dosing for analysis of pathway modulation.

Conclusion and Future Directions

Apitolisib represents a scientifically validated but clinically challenging approach to targeting the oncogenic PI3K/mTOR pathway. The compound demonstrates **potent dual inhibition** of its intended targets with well-characterized mechanistic consequences, including induction of apoptosis, cell cycle arrest, and metabolic perturbation in cancer models. The comprehensive biomarker strategy and translational modeling efforts have provided quantitative insights into exposure-response relationships that should inform future drug development for this pathway. However, the **narrow therapeutic index** observed in clinical trials, characterized by substantial mechanism-based toxicities, has limited its advancement to regulatory approval.

Future directions for dual PI3K/mTOR inhibition might include **refined patient selection strategies** based on comprehensive molecular profiling, **intermittent dosing schedules** to mitigate toxicities while maintaining efficacy, and **rational combination approaches** with other targeted agents that may permit lower doses of each agent while maintaining pathway suppression. Additionally, the development of **isoform-selective PI3K inhibitors** with more manageable toxicity profiles represents an alternative approach that has demonstrated greater clinical success for certain indications. Despite its developmental challenges, **apitolisib** has contributed significantly to our understanding of PI3K/mTOR pathway biology and the practical constraints of comprehensive pathway inhibition in cancer therapeutics.

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